1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol
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Overview
Description
1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol It is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 3-position and a piperidin-3-ol moiety
Preparation Methods
The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination: The quinoxaline ring is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidin-3-ol Introduction: The chlorinated quinoxaline is reacted with piperidin-3-ol under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoxaline ring to a dihydroquinoxaline derivative.
Scientific Research Applications
1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol can be compared with other similar compounds such as:
1-(2-Chloroquinoxalin-3-yl)piperidin-3-ol: Differing in the position of the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Bromoquinoxalin-2-yl)piperidin-3-ol:
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol: Variation in the position of the hydroxyl group on the piperidine ring, which can influence its chemical behavior and interactions.
Properties
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-12-13(17-7-3-4-9(18)8-17)16-11-6-2-1-5-10(11)15-12/h1-2,5-6,9,18H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDHBXWDSHMBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581406 |
Source
|
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-75-7 |
Source
|
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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